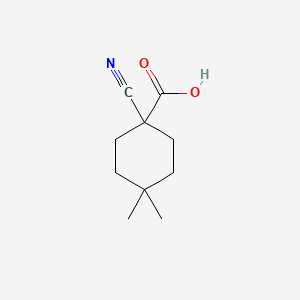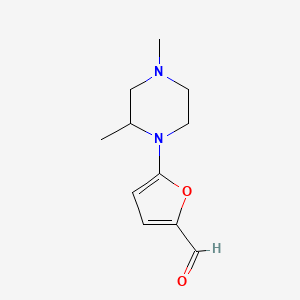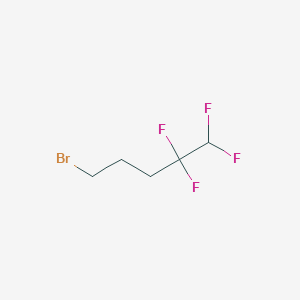
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound features a cyclohexane ring substituted with a cyano group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, such as 4,4-dimethylcyclohexanone.
Reaction with Cyanide: The ketone is reacted with a cyanide source, such as sodium cyanide, under basic conditions to introduce the cyano group.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to form the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1,4-Dimethylcyclohexane: Lacks the cyano and carboxylic acid groups, making it less reactive in certain chemical reactions.
Cyclohexanecarboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.
4,4-Dimethylcyclohexanone: Contains a ketone group instead of the cyano and carboxylic acid groups, leading to different chemical behavior.
The presence of both the cyano and carboxylic acid groups in this compound makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-cyano-4,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c1-9(2)3-5-10(7-11,6-4-9)8(12)13/h3-6H2,1-2H3,(H,12,13) |
Clé InChI |
IKHHDUIWGADKOR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(C#N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-1-[1-(methylamino)cyclobutyl]propan-1-one](/img/structure/B13164505.png)



![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)


![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)


